

Application Note: Comprehensive NMR Spectroscopic Analysis of Triphenyltin Chlorided15

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triphenyltin chloride-d15	
Cat. No.:	B032067	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triphenyltin chloride-d15 ((C₆D₅)₃SnCl) is a deuterated organotin compound. The substitution of hydrogen with deuterium can alter the metabolic profile of molecules, a strategy employed in drug development to enhance pharmacokinetic properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the structural elucidation and purity assessment of such isotopically labeled compounds. This document provides detailed application notes and protocols for the comprehensive analysis of **Triphenyltin chloride-d15** using a suite of NMR techniques, including ¹H, ¹³C, ¹¹⁹Sn, and ²H NMR.

Organotin compounds are significant in various industrial and biological applications, and their characterization is crucial for understanding their structure-activity relationships.[2] ¹¹⁹Sn NMR, in particular, offers direct insight into the electronic environment and coordination number of the tin atom.[2][3] The protocols outlined below are designed to guide researchers in obtaining high-quality NMR data for **Triphenyltin chloride-d15**.

Key NMR Techniques for Analysis

A multi-nuclear NMR approach is recommended for the complete characterization of **Triphenyltin chloride-d15**.



- ¹H NMR: To detect and quantify any residual, non-deuterated sites in the phenyl rings. The integration of these signals is critical for determining the isotopic purity.[1]
- ²H (Deuterium) NMR: To directly observe the deuterium nuclei, confirming the sites and extent of deuteration. This technique is particularly valuable for highly deuterated compounds where proton signals are minimal.[4][5]
- ¹³C NMR: To analyze the carbon framework of the molecule. Deuteration causes characteristic splitting patterns due to ¹³C-²H coupling and can induce minor shifts in the ¹³C resonances (isotope effects).[1]
- ¹¹⁹Sn NMR: To probe the tin center, providing information about its chemical environment, coordination state, and the presence of tin-containing impurities.[2][6] Tin has three NMR-active spin-1/2 nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly used.[3]

Experimental Protocols

Sample Preparation:

- Accurately weigh approximately 10-20 mg of Triphenyltin chloride-d15.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the solvent is of high purity to avoid interference from impurities.
- Add an internal standard if quantitative analysis is required. For ¹H and ¹³C NMR,
 Tetramethylsilane (TMS) is a common standard. For ¹¹⁹Sn NMR, Tetramethyltin (SnMe₄) can be used as an external reference.[6]

Protocol 1: ¹H NMR Spectroscopy

- Objective: To identify and quantify residual protons.
- Methodology:
 - Spectrometer: 400 MHz or higher field instrument.



- Pulse Sequence: Standard single-pulse experiment (e.g., Bruker 'zg30').
- Key Parameters:
 - Pulse Angle (P1): 30°
 - Acquisition Time (AQ): ~3-4 seconds.
 - Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons).
 - Number of Scans (NS): 16-64 scans, depending on sample concentration.
 - Spectral Width (SW): 12-15 ppm.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction.
 Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the residual proton signals to determine the percentage of non-deuterated species.

Protocol 2: ²H (Deuterium) NMR Spectroscopy

- Objective: To directly observe the deuterium signals and confirm deuteration sites.
- Methodology:
 - Spectrometer: 400 MHz instrument equipped with a broadband probe.
 - Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.
 - Key Parameters:
 - Observe Frequency: ~61.4 MHz on a 400 MHz spectrometer.
 - Relaxation Delay (D1): 1-2 seconds.
 - Number of Scans (NS): 128-512 scans, as ²H is less sensitive than ¹H.[4]
 - Spectral Width (SW): 10-15 ppm.



 Data Processing: Similar to ¹H NMR. The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum.[5]

Protocol 3: 13C{1H} NMR Spectroscopy

- Objective: To analyze the carbon skeleton and observe the effects of deuteration.
- Methodology:
 - Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field instrument.
 - Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').[1]
 - Key Parameters:
 - Pulse Angle (P1): 30°.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C and relaxation effects.
 - Spectral Width (SW): 200-250 ppm.
- Data Processing: Apply Fourier transform with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm). The C-D couplings will result in multiplets for the deuterated carbon signals.

Protocol 4: 119Sn NMR Spectroscopy

- Objective: To characterize the tin center and determine its coordination environment.
- Methodology:
 - Spectrometer: 400 MHz (149.2 MHz for ¹¹⁹Sn) or higher field instrument.



- Pulse Sequence: A standard single-pulse experiment with proton decoupling is common.
 Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser
 Effect (NOE).
- Key Parameters:
 - Pulse Angle (P1): 30°-45°.
 - Relaxation Delay (D1): 5-10 seconds, as tin relaxation can be slow.
 - Number of Scans (NS): Several hundred to thousands of scans may be necessary.
 - Spectral Width (SW): A wide spectral width of ~500-1000 ppm is recommended initially, as ¹¹⁹Sn chemical shifts are very sensitive to the chemical environment.[6]
- Data Processing: Similar to 13 C NMR. The spectrum should be referenced to an external standard of SnMe₄ (δ = 0 ppm).[6]

Data Presentation

Table 1: Expected ¹H and ²H NMR Data



Nucleus	Phenyl Position	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
¹ H	Residual C₅H₅	~7.3 - 7.8	Multiplet	Signals will be of very low intensity, corresponding to the non-deuterated fraction.
²H	C ₆ D ₅	~7.3 - 7.8	Broad Multiplet	The primary signals observed, confirming high levels of deuteration.

Note: Chemical shifts are referenced to TMS and are based on typical values for phenyltin compounds in CDCl₃.

Table 2: Expected ¹³C and ¹¹⁹Sn NMR Data

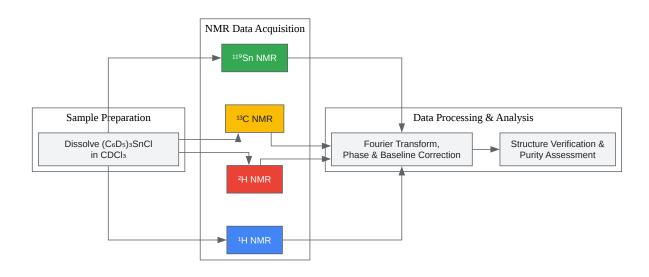


Nucleus	Carbon/Tin Position	Expected Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J)	Notes
13 C	C-Sn (ipso)	~137	Multiplet	¹ J(¹³ C, ² H) ~20-25 Hz	The ipso- carbon signal will show coupling to tin satellites.
13 C	C-D (ortho, meta, para)	~128 - 136	Multiplet	¹ J(¹³ C, ² H) ~20-25 Hz	Signals are split into multiplets due to one-bond coupling with deuterium.
¹¹⁹ Sn	(C6D5)₃SnCl	-40 to -60	Singlet	-	The chemical shift is indicative of a four-coordinate tin center.[2][7]

Note: 13C chemical shifts are referenced to TMS. 119Sn chemical shift is referenced to SnMe₄.

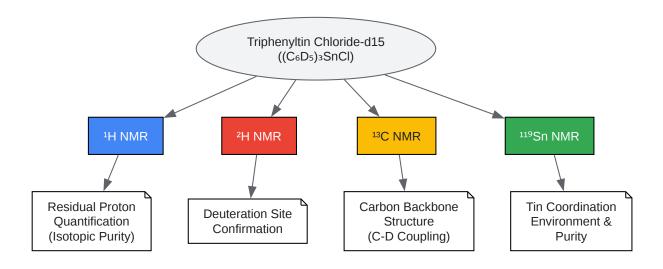
Visualizations





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Caption: Experimental workflow for NMR analysis.





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Caption: Information obtained from different NMR techniques.

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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Deuterium NMR Wikipedia [en.wikipedia.org]
- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 7. Possible intermolecular association in triphenyltin chloride in the solution state as detected by NMR spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Comprehensive NMR Spectroscopic Analysis of Triphenyltin Chloride-d15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032067#nmr-spectroscopy-techniques-for-analyzing-triphenyltin-chloride-d15]

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